molecular formula C12H12BrFN2O B13681971 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B13681971
M. Wt: 299.14 g/mol
InChI Key: PMPNQGMKJCFZHF-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring.

    Introduction of Bromine and Fluorine: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the indazole ring.

    Attachment of the Tetrahydro-2H-pyran Group: This step involves the formation of a carbon-oxygen bond to attach the tetrahydro-2H-pyran group to the indazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluoro-1H-indazole: Lacks the tetrahydro-2H-pyran group.

    3-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Lacks the bromine atom.

    4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Lacks the fluorine atom.

Uniqueness

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is unique due to the presence of all three substituents (bromine, fluorine, and tetrahydro-2H-pyran) on the indazole core. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

IUPAC Name

4-bromo-3-fluoro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H12BrFN2O/c13-8-4-3-5-9-11(8)12(14)15-16(9)10-6-1-2-7-17-10/h3-5,10H,1-2,6-7H2

InChI Key

PMPNQGMKJCFZHF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=CC=C3)Br)C(=N2)F

Origin of Product

United States

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